N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
N-(4-Methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by three key substituents:
- Position 3: A 4-methoxybenzylamine group, which may influence solubility and receptor binding via the para-methoxy aromatic system.
- Position 4: A methyl group, modulating electronic effects and steric accessibility.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-5-7-14(19-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H,16,17) |
InChI Key |
VMPZLOHJTSZRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as a catalyst.
Attachment of the Methoxybenzyl Group: The final step involves the reaction of the intermediate compound with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Substituent Position : The para-methoxy group in the target compound and analogs is critical for receptor specificity (e.g., FPR2 agonism) .
- Steric Effects : Bulky groups at position 1 (e.g., cyclopentylmethyl in ) increase lipophilicity but may reduce solubility compared to the target compound’s isopropyl group .
- Electron-Withdrawing Groups : Bromine at position 3 () enhances reactivity for further functionalization but reduces bioavailability compared to methoxybenzyl .
Biological Activity
N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H17N3O
- Molecular Weight : 219.29 g/mol
The presence of the methoxy group and the pyrazole ring contributes to its unique biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures to this compound showed promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.65 |
| 2 | HeLa | 2.41 |
| 3 | CaCo-2 | 1.50 |
The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further investigation .
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory activities. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. For example, a related pyrazole derivative was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a similar potential for this compound .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have reported that pyrazole derivatives can inhibit bacterial growth effectively. The following table summarizes findings from recent research:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological activities of similar pyrazole compounds:
- Case Study on Anticancer Activity : A study evaluated the effects of a series of pyrazole derivatives on human breast cancer cells, reporting significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
- Case Study on Anti-inflammatory Effects : Another investigation focused on a pyrazole derivative's ability to modulate the NF-kB signaling pathway, leading to reduced inflammation in animal models of arthritis.
- Case Study on Antimicrobial Effects : A clinical trial assessed the efficacy of a related compound against multi-drug resistant bacterial strains, demonstrating promising results in reducing infection rates.
Q & A
Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine?
The synthesis typically involves:
- Nucleophilic substitution : Reacting a pyrazole precursor (e.g., 4-methyl-1-isopropylpyrazol-3-amine) with 4-methoxybenzyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) .
- Catalytic coupling : Copper(I) bromide (CuBr) may enhance reaction efficiency in polar aprotic solvents (e.g., DMSO) under mild heating (35–60°C) .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization yields the final product .
Q. Example Synthesis Table
| Step | Reagents/Conditions | Yield | Key Data |
|---|---|---|---|
| 1 | 4-Methoxybenzyl chloride, Cs₂CO₃, DMSO, 35°C, 48h | 17–25% | H NMR (CDCl₃): δ 8.2 (s, 1H, NH), 7.3 (d, 2H, Ar-H) |
Q. How is the compound characterized post-synthesis?
- Spectroscopy :
- H/C NMR : Confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 274.18) .
- X-ray crystallography : SHELXL refines crystal structures to resolve bond angles and torsional strain .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Advanced Questions
Q. How can low yields in the amination step be addressed?
- Catalyst optimization : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .
- Solvent screening : Test DMF or THF for improved solubility of intermediates .
- Temperature control : Increase to 80–100°C to accelerate kinetics but monitor decomposition .
Data Contradiction Example :
Conflicting C NMR signals for the pyrazole C3 carbon (δ 145–150 ppm vs. δ 140–142 ppm) may arise from tautomerism. Use variable-temperature NMR to identify equilibrium states .
Q. How to resolve discrepancies in spectroscopic data during structural confirmation?
- Multi-technique validation : Cross-check IR (C-N stretch at 1599 cm⁻¹) with H-N HMBC NMR .
- Crystallographic refinement : SHELXL can resolve ambiguities in electron density maps caused by disordered methoxy groups .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., N-(3-methoxybenzyl) analogs) .
Q. Example Spectral Comparison Table
| Compound | H NMR (Ar-H) | C NMR (Pyrazole C3) |
|---|---|---|
| Target | δ 7.3 (d, 2H) | δ 146.2 |
| Analog | δ 7.1 (d, 2H) | δ 143.8 |
Q. How to confirm the spatial orientation of the 4-methoxybenzyl group?
Q. What computational methods predict biological target interactions?
- Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., CDK2) with PyRx for scoring .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
